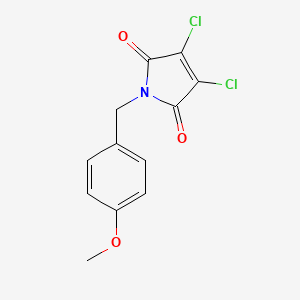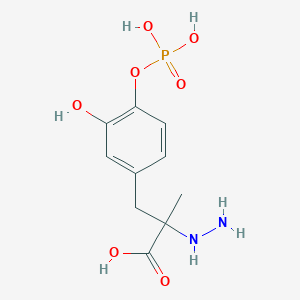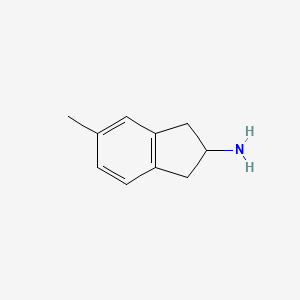
3,4-dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione is a heterocyclic compound featuring a pyrrole ring substituted with dichloro and methoxybenzyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzylamine and maleic anhydride.
Formation of Intermediate: The initial step involves the reaction of 4-methoxybenzylamine with maleic anhydride to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a chlorinating agent like phosphorus oxychloride (POCl₃) to introduce the dichloro groups and form the pyrrole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale batch reactors to carry out the synthesis steps.
Continuous Flow Systems: Implementing continuous flow chemistry to enhance efficiency and scalability.
Optimization: Employing process optimization techniques to maximize yield and purity while minimizing waste and cost.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-Dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Materials Science: Used in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: Utilized in the development of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 3,4-dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways: It can influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Binding Interactions: The dichloro and methoxybenzyl groups facilitate binding to target sites through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dichloro-1H-pyrrole-2,5-dione: Lacks the methoxybenzyl group, resulting in different chemical properties and applications.
1-(4-Methoxybenzyl)-1H-pyrrole-2,5-dione: Lacks the dichloro groups, affecting its reactivity and biological activity.
3,4-Dichloro-1-(4-methylbenzyl)-1H-pyrrole-2,5-dione: Substitutes the methoxy group with a methyl group, altering its electronic properties.
Uniqueness
3,4-Dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione is unique due to the combination of dichloro and methoxybenzyl groups, which confer distinct reactivity and potential biological activities compared to its analogs.
Eigenschaften
CAS-Nummer |
64697-66-1 |
|---|---|
Molekularformel |
C12H9Cl2NO3 |
Molekulargewicht |
286.11 g/mol |
IUPAC-Name |
3,4-dichloro-1-[(4-methoxyphenyl)methyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C12H9Cl2NO3/c1-18-8-4-2-7(3-5-8)6-15-11(16)9(13)10(14)12(15)17/h2-5H,6H2,1H3 |
InChI-Schlüssel |
MDKIXYCXEUCFSX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(=C(C2=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(3-Methylphenyl)methyl]sulfanyl}azetidine](/img/structure/B12079848.png)

![1,3-Dioxolan-2-one, 4-[(4-bromo-3,3,4,4-tetrafluorobutoxy)methyl]-](/img/structure/B12079853.png)


![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate](/img/structure/B12079863.png)



![1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (sodium salt)](/img/structure/B12079889.png)




